3-bromo-N-(pyridin-4-ylmethyl)benzamide

Sigma-1 receptor Receptor selectivity SAR

This 3-bromo isomer is a strategic building block for medicinal chemistry. Unlike the 4-bromo congener, the meta-bromo placement profoundly alters target engagement—delivering >5-fold receptor affinity differences and distinct polypharmacology (e.g., 5-HT2B, 5-HT2C, α2A, H1, sigma-1). The aryl bromide handle enables rapid diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, unlocking under-explored 3-substituted chemical space for novel IP. Elevated LogP predicts superior membrane permeability and BBB penetration, making it the preferred choice for cell-based assays and in vivo efficacy models. Avoid generic substitution; secure the validated 3-bromo scaffold to ensure SAR reproducibility and accelerate your CNS or kinase program.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
Cat. No. B5801814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(pyridin-4-ylmethyl)benzamide
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C13H11BrN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17)
InChIKeyDIWVVUZYQWJWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(pyridin-4-ylmethyl)benzamide: A Versatile Building Block for Medicinal Chemistry and Chemical Biology


3-bromo-N-(pyridin-4-ylmethyl)benzamide (CAS: 331864-54-1) is a synthetic small molecule belonging to the N-(pyridin-4-ylmethyl)benzamide class, characterized by a 3-bromo substituent on the benzamide ring. This compound serves as a key intermediate and scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, epigenetic probes, and receptor ligands . Its structure combines a hydrogen bond-donating amide linker with a basic pyridine nitrogen and an aryl bromide handle, enabling diverse synthetic elaborations and target interactions .

Why 3-Bromo-N-(pyridin-4-ylmethyl)benzamide Cannot Be Simply Replaced by Other Halogen or Positional Analogs


Within the N-(pyridin-4-ylmethyl)benzamide series, even minor structural modifications profoundly alter target engagement, selectivity, and pharmacokinetic profiles. The 3-bromo substituent imparts a unique combination of steric bulk, lipophilicity, and electronic effects that is not replicated by 4-bromo, 3-chloro, or 3-methyl analogs [1]. Literature precedents in related benzamide scaffolds demonstrate that the 3-bromo isomer can exhibit >5-fold differences in receptor affinity and distinct polypharmacology compared to the 4-bromo congener [2]. Consequently, generic substitution without empirical validation risks compromising assay reproducibility, SAR continuity, and ultimately, project outcomes.

Quantitative Differentiation of 3-Bromo-N-(pyridin-4-ylmethyl)benzamide from Key Analogs


Sigma-1 Receptor Affinity and Selectivity: 3-Bromo vs. 4-Bromo Isomer

In a direct head-to-head comparison of benzamide derivatives, the 3-bromo isomer (7l) displayed a distinct pharmacological profile from the 4-bromo analog (7m). While both compounds exhibited nanomolar affinity for sigma-1 receptors, the 4-bromo analog (7m) demonstrated superior selectivity, whereas the 3-bromo derivative (7l) exhibited significant antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. This difference in off-target profiles is critical for applications requiring high receptor specificity.

Sigma-1 receptor Receptor selectivity SAR

Lipophilicity and Predicted Membrane Permeability: 3-Bromo vs. 3-Methyl Analog

The substitution of a methyl group (3-methyl analog) with a bromine atom (3-bromo compound) significantly increases lipophilicity, as reflected by predicted LogP values. The 3-bromo compound (C13H11BrN2O, MW 291.14) has a calculated LogP of 2.77, compared to the 3-methyl analog (C14H14N2O, MW 226.27) with a predicted LogP of approximately 1.8-2.0 . This ~0.8-1.0 unit increase in LogP corresponds to an estimated 6-10 fold enhancement in membrane permeability based on the Hansch equation.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Versatility: 3-Bromo Handle vs. 4-Bromo Isomer in Cross-Coupling Reactions

The 3-bromo substituent on the benzamide ring offers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo isomer. In Suzuki-Miyaura couplings, the 3-position is generally less sterically hindered than the 2-position but more electronically deactivated than the 4-position [1]. This positional effect translates to differential reaction rates and yields: in a model Suzuki reaction with phenylboronic acid, the 3-bromo isomer typically achieves 85-92% conversion under standard conditions, while the 4-bromo analog reaches >95% conversion [2].

Synthetic chemistry Cross-coupling Building block

Metabolic Stability: Impact of Bromine Substitution Pattern

The position of bromine substitution on the benzamide ring influences susceptibility to cytochrome P450-mediated metabolism. In vitro microsomal stability studies on related benzamide series indicate that 3-substituted derivatives often exhibit longer half-lives than their 4-substituted counterparts due to altered electronic effects on the amide bond and reduced para-hydroxylation [1]. While direct data for this specific compound are not available, the class-level trend suggests the 3-bromo isomer may possess moderately improved metabolic stability compared to the 4-bromo analog.

Metabolism CYP450 Drug metabolism

Recommended Applications for 3-Bromo-N-(pyridin-4-ylmethyl)benzamide Based on Differential Evidence


Sigma-1 Receptor Ligand Development with Polypharmacology Potential

Given the demonstrated activity of the 3-bromo isomer at multiple aminergic receptors (5-HT2B, 5-HT2C, α2A, H1) in addition to sigma-1 [1], this compound is well-suited as a starting point for developing multi-target directed ligands (MTDLs) for complex CNS disorders such as schizophrenia or depression, where modulation of several receptor systems is therapeutically beneficial.

Synthesis of 3-Substituted Biaryl Libraries via Cross-Coupling

The 3-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. The resulting 3-aryl or 3-alkynyl derivatives represent a chemical space that is often under-explored compared to 4-substituted analogs, offering opportunities for novel intellectual property and unique biological activities .

In Vivo Proof-of-Concept Studies Requiring Enhanced Membrane Permeability

The elevated LogP of the 3-bromo compound relative to the 3-methyl analog predicts improved passive diffusion across biological membranes [1]. This makes it a superior candidate for cell-based assays and initial in vivo efficacy studies where intracellular target engagement or blood-brain barrier penetration is required, particularly when compared to less lipophilic analogs .

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